molecular formula C5H12ClNS3 B1253862 N,N-dimethyl-1,2,3-trithian-5-aminium chloride

N,N-dimethyl-1,2,3-trithian-5-aminium chloride

Cat. No. B1253862
M. Wt: 217.8 g/mol
InChI Key: DYLDNPYVDMQCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocyclam hydrochloride is a hydrochloride salt resulting from the formal reaction of equimolar amounts of thiocyclam and hydrogen chloride. A nicotinic acetylcholine receptor agonist used as a broad-spectrum insecticide. Not approved for use within the European Union. It has a role as an agrochemical, an insecticide and a nicotinic acetylcholine receptor agonist. It contains a thiocyclam(1+).

Scientific Research Applications

Synthesis and Surface Activity

N,N-dimethyl-1,2,3-trithian-5-aminium chloride is part of a broader category of hydroxylated cationic surfactants that have been synthesized and studied for their unique surface-active properties. These compounds, including variations like 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium chloride, have shown spermicidal and virucidal activity, indicating potential applications in biomedical fields such as contraceptive microbicides (Wong et al., 2002).

Microarray Technologies

Dansyl chloride derivatives, related to N,N-dimethyl-1,2,3-trithian-5-aminium chloride, have been employed in microarray applications. These compounds act as fluorescent photoprotecting groups, restoring free amines upon photolytic cleavage, which is useful in solid phase synthesis and microarray technologies for high-throughput biological assays (Heise et al., 2012).

Enhanced Oil Recovery

New families of cationic and cationic–Schiff Base surfactants, synthesized from compounds like 5-chloromethyl salicylaldehyde, have demonstrated significant efficiency in enhancing oil recovery. These surfactants, including N,N-dimethyl variants, improve recovery processes by increasing surface activity and displaying antimicrobial efficacy against various bacteria and fungi, which could be crucial in oil extraction and processing technologies (Betiha et al., 2020).

Hydrogen Bonding Studies

The study of lower hydrates of N,N-dimethyl-1-adamantylammonium chloride provides insights into hydrogen bonding mechanisms. These findings can be applied to understand the structural stability and thermodynamics of similar N,N-dimethylated compounds, contributing to the development of new materials with desired thermal and structural properties (Harmon et al., 2000).

Molecular Probes

The synthesis of labeled forms of compounds like TAK779, involving N,N-dimethylated aminium chloride, serves as a foundation for creating molecular probes. These probes are instrumental in studying biological pathways and molecular interactions, highlighting the potential of N,N-dimethyl-1,2,3-trithian-5-aminium chloride derivatives in biomedical research (Konno et al., 2009).

properties

Product Name

N,N-dimethyl-1,2,3-trithian-5-aminium chloride

Molecular Formula

C5H12ClNS3

Molecular Weight

217.8 g/mol

IUPAC Name

N,N-dimethyltrithian-5-amine;hydrochloride

InChI

InChI=1S/C5H11NS3.ClH/c1-6(2)5-3-7-9-8-4-5;/h5H,3-4H2,1-2H3;1H

InChI Key

DYLDNPYVDMQCFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CSSSC1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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